

chemical properties and structure of Z-D-Arg-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-D-Arg-OH

Cat. No.: B554797

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An In-depth Technical Guide to the Chemical Properties and Structure of **Z-D-Arg-OH**

Introduction

N α -Benzyloxycarbonyl-D-arginine (**Z-D-Arg-OH**) is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This modification is crucial for its application in synthetic chemistry, particularly in the precise, stepwise construction of peptides. As a stable, crystalline solid, **Z-D-Arg-OH** serves as a fundamental building block for introducing a D-arginine residue into a peptide sequence. The D-configuration of the amino acid is of significant interest in drug development, as peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of **Z-D-Arg-OH**, tailored for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The structure of **Z-D-Arg-OH** consists of a D-arginine core with a benzyloxycarbonyl group attached to the α -amino nitrogen. This "Z" group prevents the amino group from participating in unwanted side reactions during peptide coupling procedures.

Table 1: Chemical Identifiers for **Z-D-Arg-OH**

Identifier	Value
IUPAC Name	(2R)-2-(benzyloxycarbonylamino)-5-guanidinopentanoic acid[1]
CAS Number	6382-93-0[1][2][3]
Molecular Formula	C ₁₄ H ₂₀ N ₄ O ₄ [1][2][3]
SMILES	N=C(N)NCCC--INVALID-LINK-- NC(=O)OCC1=CC=CC=C1
InChI	InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1
Synonyms	Cbz-D-arginine, N-alpha-benzyloxycarbonyl-D-arginine, N-alpha-Z-D-arginine, (R)-2-(Benzyloxycarbonylamino)-5-guanidinopentanoic acid[1]

Physicochemical Properties

Z-D-Arg-OH is typically supplied as a white to off-white crystalline powder.[4][5] Its physical and chemical characteristics are critical for its storage, handling, and application in synthesis.

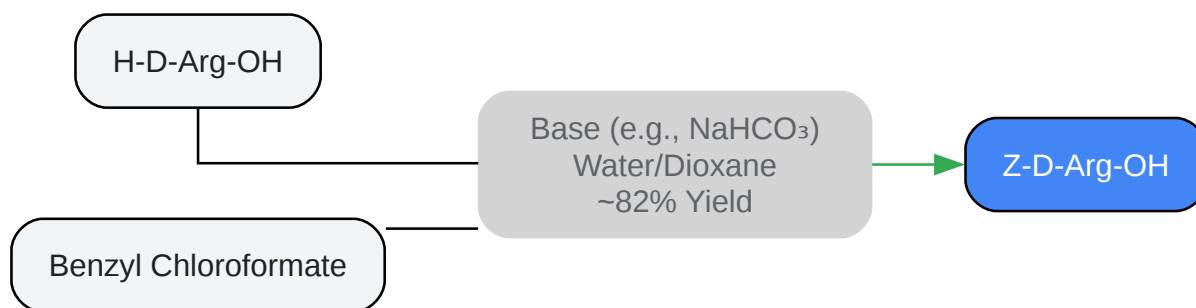
Table 2: Physicochemical Data for **Z-D-Arg-OH**

Property	Value	Reference
Molecular Weight	308.33 g/mol	[3][6]
Melting Point	168-171 °C	[2][5]
Appearance	White to off-white powder/crystal	[4][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Storage Conditions	Store at -20°C in an inert atmosphere	[2][5]
Predicted pKa	3.90 ± 0.21	[5]
Density (estimate)	1.33 g/cm ³	[2]

Synthesis and Reactivity

Synthesis

Z-D-Arg-OH is commonly synthesized through the protection of the α -amino group of D-arginine (H-D-Arg-OH) using benzyl chloroformate. This reaction is a standard procedure for introducing the benzyloxycarbonyl (Z) protecting group. The synthesis yields the desired product in high purity.[2]



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Diagram 1: Synthesis of **Z-D-Arg-OH**.

Reactivity

The key feature of **Z-D-Arg-OH** is the Z-group, which is stable under the basic conditions required for peptide bond formation but can be selectively removed under specific deprotection conditions. The most common method for deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. This orthogonality makes it a valuable tool in multi-step peptide synthesis.

Applications in Research and Development

The primary application of **Z-D-Arg-OH** is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis. The incorporation of D-arginine can significantly alter the biological properties of a peptide, often conferring resistance to proteolysis and potentially modifying its binding affinity or receptor interaction.

While **Z-D-Arg-OH** itself is not typically described as a biologically active agent in signaling pathways, its precursor, arginine, is the substrate for nitric oxide synthase (NOS).[7] Therefore, derivatives of arginine are essential tools in studying the nitric oxide pathway.[7] The general class of amino acid derivatives has been explored for use as ergogenic supplements, which may influence anabolic hormone secretion and fuel supply during exercise, though this is a broad classification.[2][4][6]

Experimental Protocols

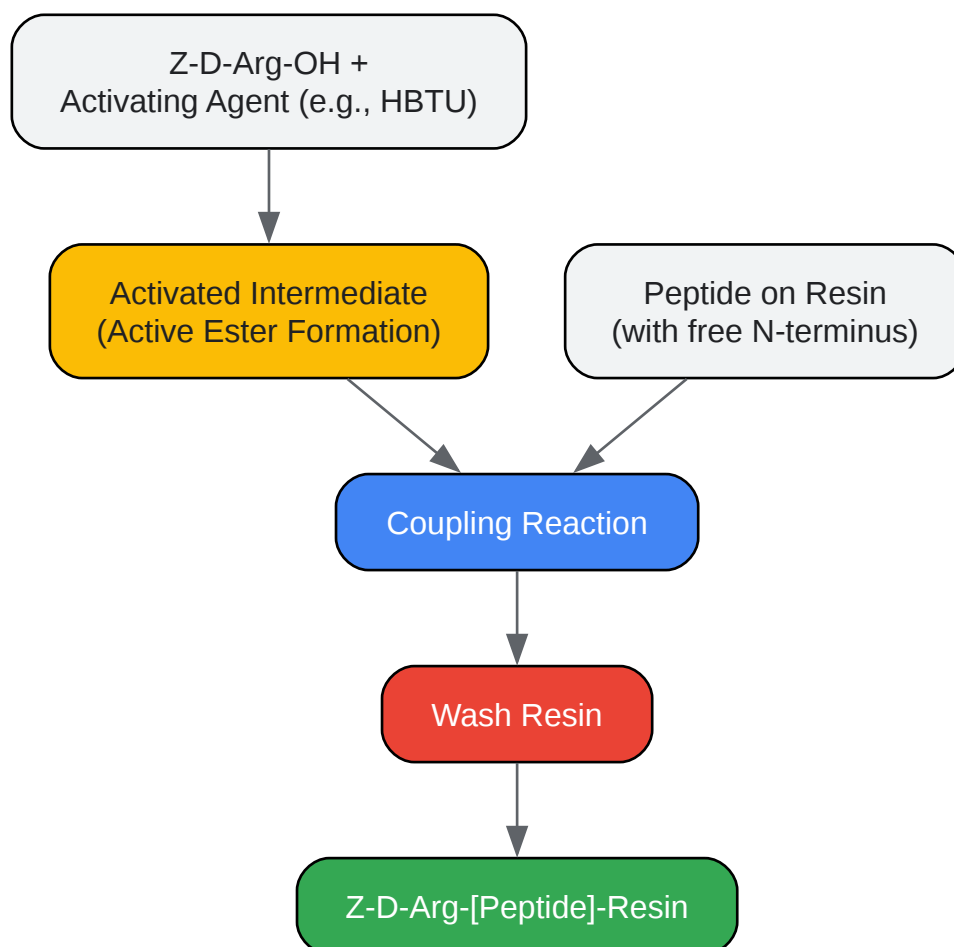
Detailed experimental protocols are highly dependent on the specific peptide sequence and synthetic strategy. However, generalized procedures for its use are provided below.

Experimental Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a typical workflow for coupling **Z-D-Arg-OH** to a resin-bound amino acid (as in solid-phase peptide synthesis).

- **Resin Preparation:** Start with a suitable solid support (e.g., Wang resin) pre-loaded with the first C-terminal amino acid, with its α -amino group deprotected (free amine).

- **Activation of Z-D-Arg-OH:** Dissolve **Z-D-Arg-OH** (2-4 equivalents) in a suitable solvent like dimethylformamide (DMF). Add an activating agent, such as HBTU (2-4 eq.) and a base like diisopropylethylamine (DIPEA) (4-8 eq.). Allow the activation to proceed for several minutes at room temperature.
- **Coupling Reaction:** Add the activated **Z-D-Arg-OH** solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours to ensure the completion of the peptide bond formation.
- **Washing:** After the coupling reaction, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
- **Confirmation:** Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.



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Diagram 2: General Peptide Coupling Workflow.

Experimental Protocol 2: General Procedure for Z-Group Deprotection

This protocol describes the removal of the benzyloxycarbonyl group via catalytic hydrogenation.

- **Preparation:** Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
- **Catalyst Addition:** Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight relative to the peptide).
- **Hydrogenation:** Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry, to confirm the disappearance of the starting material.
- **Work-up:** Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide, which can then be used in the next coupling step or purified.

Safety Information

Z-D-Arg-OH is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information for **Z-D-Arg-OH**

Category	Information	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1][5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1][5]
Precautionary Statements	P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][5]
WGK (Germany)	3 (Highly hazardous for water)	[2][5]

Conclusion

Z-D-Arg-OH is a vital reagent in peptide chemistry, enabling the strategic incorporation of D-arginine into synthetic peptides. Its well-defined chemical properties, straightforward synthesis, and robust application in established synthetic protocols make it an indispensable tool for researchers. The use of **Z-D-Arg-OH** is particularly relevant in the development of peptide-based therapeutics, where enhanced enzymatic stability and modified biological activity are desired outcomes. This guide provides the core technical information required by scientists to effectively and safely utilize this compound in their research and development endeavors.

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- To cite this document: BenchChem. [chemical properties and structure of Z-D-Arg-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554797#chemical-properties-and-structure-of-z-d-arg-oh]

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